N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves complex processes that are enhanced through rational and structure-based drug design. For instance, a related compound, an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator, was synthesized using a unique tetrahydrofuran ether class, demonstrating the importance of conformational constraints and substituent optimization in synthesis processes (Shaffer et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through X-ray crystallography and spectroscopic methods. For example, the structure of a related N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined by X-ray crystallography, highlighting the importance of these techniques in understanding molecular conformations and interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are closely related to their structure. The synthesis and reactions often involve multiple steps, including nucleophilic substitutions and cyclizations. For instance, the synthesis of bi-heterocyclic propanamides demonstrated the importance of specific reactions in achieving the desired chemical properties (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical in understanding the compound's behavior under different conditions. X-ray diffraction analysis is often employed to determine these properties, as shown in the study of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide (Ming-zhi et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are essential for understanding the compound's potential applications and interactions. Studies often focus on the synthesis process and structural analysis to deduce these properties. For example, the synthesis of N-[1-(3,5-Dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides provided insights into the compound's potential as antitumor agents, demonstrating the importance of chemical properties in determining application areas (Reddy et al., 2010).
Scientific Research Applications
Cognitive Enhancement and Neuroprotection
Research has shown that certain compounds, including analogs related to the one , are being investigated for their ability to enhance cognitive function and provide neuroprotection. For example, one study discussed the discovery and characterization of a highly potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator. This class of compounds, which includes tetrahydrofuran derivatives, has been identified through rational and structure-based drug design. They have shown promise in attenuating cognitive deficits in patients with schizophrenia due to their ability to enhance key interactions with the human GluA2 ligand-binding domain, suggesting potential applications in cognitive disorders and neuroprotection (Shaffer et al., 2015).
Antimicrobial and Anti-inflammatory Applications
Another aspect of research focuses on the synthesis and characterization of derivatives that exhibit various biological activities, including antimicrobial and anti-inflammatory effects. A series of compounds have been synthesized, demonstrating marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. These findings suggest the potential utility of such compounds in developing new therapeutic agents with antimicrobial and anti-inflammatory properties (Zablotskaya et al., 2013).
properties
IUPAC Name |
N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-3-(3-oxo-1H-isoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-8-16(27-22-13)9-15-11-26-12-18(15)21-19(24)6-7-23-10-14-4-2-3-5-17(14)20(23)25/h2-5,8,15,18H,6-7,9-12H2,1H3,(H,21,24)/t15-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEVKYNEGAIUAL-QAPCUYQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)CCN3CC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)CCN3CC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide |
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